molecular formula C17H14ClN3O B6346824 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 876751-58-5

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6346824
CAS RN: 876751-58-5
M. Wt: 311.8 g/mol
InChI Key: RCMKYHDDFSSBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as 4-CMP, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a six-membered ring structure containing two nitrogen atoms and two oxygen atoms. 4-CMP is a white crystalline solid that is soluble in organic solvents and has a melting point of 131-132°C.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein folding, and drug metabolism. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.

Mechanism of Action

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine acts as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. It is thought to bind to the active site of an enzyme and prevent it from catalyzing its reaction.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. This inhibition can lead to increased levels of drugs and other molecules in the body, which can have both beneficial and detrimental effects.

Advantages and Limitations for Lab Experiments

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is relatively stable in solution, and it is relatively non-toxic. However, it is not very soluble in water, so it must be used in organic solvents for most experiments.

Future Directions

There are a number of potential future directions for research involving 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. These include the development of new methods for synthesizing the compound, the development of new methods for studying its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be done to understand its effects on the metabolism of drugs and other molecules, as well as its potential toxic effects.

Synthesis Methods

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized by reacting 2-chloroaniline with 4-methoxyphenol in the presence of an acid catalyst. This reaction produces a mixture of 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine and 4-chloroaniline, which can be separated by column chromatography. The purity of the 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be determined by thin-layer chromatography or high-performance liquid chromatography.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMKYHDDFSSBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

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